Estradiol 3-Enanthate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Estradiol enantate, also known as Estradiol 3-Enanthate, is an estrogen medication used in hormonal birth control for women . It is an estrogen ester and a long-lasting prodrug of estradiol in the body . It is formulated in combination with dihydroxyprogesterone acetophenide, a progestin, and is used specifically as a combined injectable contraceptive . The medication is given by injection into muscle once a month .

Synthesis Analysis

Estradiol is synthesized de novo in the brain . The ovaries are the main synthetic organs of estrogen . Aromatase, the final enzyme in estrogen synthesis, is expressed in the hippocampus .

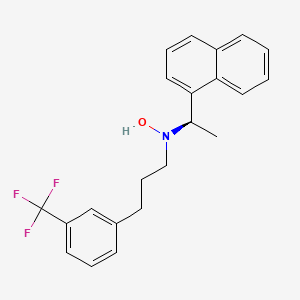

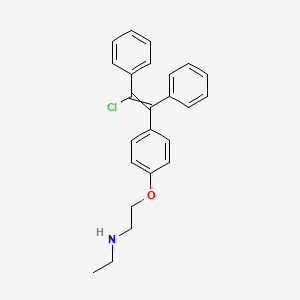

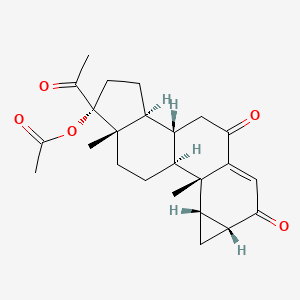

Molecular Structure Analysis

Estradiol enantate has a molecular formula of C25H36O3 . It contains total 67 bond(s); 31 non-H bond(s), 7 multiple bond(s), 7 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 1 nine-membered ring(s), 2 ten-membered ring(s), 1 ester(s) (aliphatic), and 1 .

Chemical Reactions Analysis

Maximal levels of estradiol after a 5 mg injection of estradiol enantate have been found to be about 163 to 209 pg/mL and after a 10 mg injection of estradiol enantate have been found to be about 283 to 445 pg/mL .

Physical And Chemical Properties Analysis

Estradiol enantate has a density of 1.1±0.1 g/cm^3, boiling point of 509.5±50.0 °C at 760 mmHg, vapour pressure of 0.0±1.4 mmHg at 25°C, enthalpy of vaporization of 81.0±3.0 kJ/mol, flash point of 197.1±22.9 °C, index of refraction of 1.560, molar refractivity of 111.9±0.4 cm^3 .

Aplicaciones Científicas De Investigación

Hormonal Contraception

Estradiol 3-Enanthate is used in combination with progestin as a once-monthly injectable contraceptive for women, particularly in Latin America and Hong Kong .

Menopause Symptom Treatment

It treats menopause symptoms such as hot flashes and vaginal changes, and helps prevent osteoporosis (bone loss) in menopausal women .

Hypoestrogenism

Estradiol 3-Enanthate is used to treat low estrogen levels in women with ovarian failure .

Cancer Treatment

It has indications for treating certain types of breast cancer and prostate cancer .

Feminizing Hormone Therapy

The compound has been studied for use in feminizing hormone therapy for transgender women .

Pharmaceutical Solubility and Bioavailability

Research has been conducted on improving the solubility and oral bioavailability of Estradiol derivatives due to their low water solubility, which is a common issue with steroid hormones .

Mecanismo De Acción

Target of Action

Estradiol 3-Enanthate, also known as Estradiol Enanthate, is a synthetic estrane steroid and a long-lasting prodrug of estradiol in the body . The primary target of Estradiol 3-Enanthate is the estrogen receptor , which is found in various tissues in the body such as the female reproductive organs, breasts, hypothalamus, and pituitary .

Mode of Action

Estradiol 3-Enanthate, being an estrogen, acts as an agonist of the estrogen receptor . It enters target cells freely and interacts with the estrogen receptor. When the estrogen receptor has bound its ligand, it can enter the nucleus of the target cell and regulate gene transcription, leading to the formation of messenger RNA .

Biochemical Pathways

The activation of the estrogen receptor by Estradiol 3-Enanthate can influence various biochemical pathways. For instance, the follicle-stimulating hormone (FSH) pathway can influence the synthesis of estrogen by altering the activity of aromatase . FSH activates the FSH receptor, leading to the activation of the cAMP/PKA pathway, and finally inducing the expression of aromatase .

Pharmacokinetics

Estradiol 3-Enanthate is commonly administered via intramuscular injection, and it has high bioavailability when administered this way . It is metabolized in the liver, blood, and tissues via cleavage by esterases . The metabolites include estradiol, heptanoic acid, and other metabolites of estradiol . The elimination half-life of Estradiol 3-Enanthate is approximately 5.6–7.5 days , and its duration of action is about 20–30 days .

Result of Action

The action of Estradiol 3-Enanthate results in various molecular and cellular effects. For instance, it has been found to cause atrophy of the ovary, inhibition of follicular development, and irregular estrous cycles in female rats . In male rats, it leads to gonadal atrophy and suppression of spermatogenesis .

Action Environment

The action of Estradiol 3-Enanthate can be influenced by various environmental factors. For instance, the presence of certain solvents can affect the crystallization of the compound, which in turn can affect its bioavailability . Additionally, the compound’s action can be influenced by the presence of other substances in the body, such as other hormones or drugs .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Direcciones Futuras

Estradiol enantate is not available as a standalone medication (i.e., by itself without DHPA) . The combination is available in Latin America and Hong Kong, and was also previously marketed in Spain and Portugal . In a study, retrospective in nature, the efficacy of oral estradiol hemihydrate was compared with estradiol valerate in HRT cycles in 2,529 Indian women, undergoing treatment at a center in India between Jan 2017 and May 2019 . The results primarily indicate that between the estradiol valerate and estradiol hemihydrate treatment groups, the implantation rate (IR) was 47.42% and 49.07%, respectively .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Estradiol 3-Enanthate involves the esterification of Estradiol with Enanthic acid. This can be achieved through a series of reactions that involve protecting the hydroxyl groups on the Estradiol molecule, activating the carboxylic acid group on Enanthic acid, and then coupling the two molecules together through an esterification reaction.", "Starting Materials": [ "Estradiol", "Enanthic acid", "Protecting reagents (e.g. TBDMS chloride, TMS chloride)", "Activating reagents (e.g. DCC, EDC)", "Dehydrating reagents (e.g. DMAP, pyridine)" ], "Reaction": [ "Protect the hydroxyl groups on Estradiol using TBDMS chloride or TMS chloride", "Activate the carboxylic acid group on Enanthic acid using DCC or EDC", "Couple the protected Estradiol and activated Enanthic acid together through an esterification reaction using dehydrating reagents such as DMAP or pyridine", "Deprotect the hydroxyl groups on the resulting Estradiol 3-Enanthate product to obtain the final compound" ] } | |

Número CAS |

55540-97-1 |

Fórmula molecular |

C25H36O3 |

Peso molecular |

384.56 |

Apariencia |

White Solid |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-yl heptanoate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.